(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Overview
Description
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a chemical compound that has gained significant interest in scientific research. It is a synthetic molecule that has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound might interact with its targets to induce apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Pharmacokinetics
A study on similar indole derivatives suggested that they possess good oral bioavailability , which indicates that this compound might also have favorable ADME properties that impact its bioavailability.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that this compound might have similar effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
One advantage of using (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate in lab experiments is its potency and selectivity towards specific enzymes and proteins. This allows for precise modulation of cellular processes, which can be useful in studying the mechanism of action of various diseases. However, one limitation is its synthetic nature, which can make it difficult to obtain in large quantities and limit its potential for clinical use.
Future Directions
There are several future directions for research on (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. One direction is to continue studying its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to use it as a tool to study the mechanism of action of various enzymes and proteins. Additionally, there is potential for designing and synthesizing new molecules based on the structure of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate with improved pharmacological properties.
Scientific Research Applications
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been found to have potential applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In drug discovery, it has been used as a lead compound to design and synthesize new molecules with improved pharmacological properties. In biological research, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O4/c21-11-5-6-14(16(22)7-11)18-8-12(24-28-18)10-27-20(26)19(25)15-9-23-17-4-2-1-3-13(15)17/h1-9,23H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCSKNBPBLOTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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